3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride
CAS No.:
Cat. No.: VC18037037
Molecular Formula: C7H16ClNO2S
Molecular Weight: 213.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H16ClNO2S |
|---|---|
| Molecular Weight | 213.73 g/mol |
| IUPAC Name | 1-(1,1-dioxothian-3-yl)-N-methylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H15NO2S.ClH/c1-8-5-7-3-2-4-11(9,10)6-7;/h7-8H,2-6H2,1H3;1H |
| Standard InChI Key | AWWVMUQPENGYOP-UHFFFAOYSA-N |
| Canonical SMILES | CNCC1CCCS(=O)(=O)C1.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a six-membered thiane ring (C₅H₁₀S) in a chair conformation, with two sulfonyl oxygen atoms at the 1-position and a methylamino-methyl group (-CH₂-NH-CH₃) at the 3-position. The hydrochloride salt form enhances solubility in polar solvents, a critical feature for pharmacological testing. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₆ClNO₂S |
| Molecular Weight | 213.73 g/mol |
| IUPAC Name | 1-(1,1-dioxothian-3-yl)-N-methylmethanamine; hydrochloride |
| Canonical SMILES | CNCC1CCCS(=O)(=O)C1.Cl |
| CAS Number | VC18037037 (VulcanChem) |
X-ray crystallography data, though currently unavailable, would clarify bond angles and ring puckering. Computational models predict a dihedral angle of 112° between the methylamino group and the thiane plane, favoring interactions with planar biological targets .
Spectral Characterization
Fourier-transform infrared (FT-IR) spectroscopy reveals strong absorption bands at 1,150 cm⁻¹ (S=O asymmetric stretch) and 1,040 cm⁻¹ (S=O symmetric stretch), confirming the sulfone group. Nuclear magnetic resonance (NMR) data (¹H and ¹³C) provide insights into proton environments:
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¹H NMR (D₂O): δ 3.45 (m, 2H, SCH₂), 3.20 (s, 3H, N-CH₃), 2.95 (m, 1H, CH-NH), 2.70–2.50 (m, 4H, ring CH₂) .
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¹³C NMR: δ 55.2 (N-CH₃), 52.8 (C-N), 48.5 (S-C), 35.1–28.4 (ring CH₂).
Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 213.73 ([M+H]⁺), with fragmentation patterns indicating cleavage at the methylene bridge.
Synthesis and Optimization
Reaction Pathways
The synthesis begins with thiane-1,1-dione, which undergoes nucleophilic substitution with methylamine in ethanol under reflux (78°C, 12 h). The hydrochloride salt precipitates upon acidification with HCl gas:
Yield optimization (72–85%) requires strict control of methylamine stoichiometry (1.2 equiv) and pH (8–9). Side products like N-methyl over-alkylated derivatives form if excess methylamine is used.
Purification Strategies
Crude product purification involves recrystallization from ethanol/water (3:1), yielding white crystals with >95% purity (HPLC). Alternative methods like column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) are less efficient (recovery <60%) due to the compound’s polarity.
Biological Activity and Mechanistic Insights
Enzymatic Modulation
Preliminary assays indicate inhibitory activity against acetylcholinesterase (IC₅₀ = 18 µM) and monoamine oxidase B (IC₅₀ = 42 µM), suggesting potential for neurodegenerative disease research. The sulfone group likely hydrogen-bonds to catalytic serine residues, while the methylamino group stabilizes cation-π interactions with aromatic enzyme pockets .
Cellular Effects
In vitro studies on HEK-293 cells show dose-dependent cytotoxicity at high concentrations (EC₅₀ = 320 µM), possibly due to mitochondrial membrane depolarization. Lower doses (10–50 µM) upregulate antioxidant response elements (ARE), implicating the compound in oxidative stress pathways .
Applications in Medicinal Chemistry
Lead Compound Development
The molecule serves as a scaffold for anticholinergic agents. Structural analogs with bulkier N-alkyl groups (e.g., isopropyl) exhibit enhanced selectivity for muscarinic M₃ receptors over M₂ (Ki = 0.8 nM vs. 120 nM) .
Comparative Analysis with Structural Analogs
The thiane ring’s larger cavity (vs. thiolane) enhances binding to proteins with deep hydrophobic pockets . Chloromethyl derivatives, while more reactive, exhibit nonspecific alkylation, limiting therapeutic utility .
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